1-Bromo-3-(3,3,3-trifluoropropyl)benzene
Overview
Description
1-Bromo-3-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropyl group is attached to the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(3,3,3-trifluoropropyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-(3,3,3-trifluoropropyl)phenol or 3-(3,3,3-trifluoropropyl)aniline.
Oxidation: Formation of 3-(3,3,3-trifluoropropyl)benzoic acid.
Reduction: Formation of 3-(3,3,3-trifluoropropyl)benzene.
Scientific Research Applications
1-Bromo-3-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its bromine and trifluoropropyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
Comparison: 1-Bromo-3-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to other similar compounds. The trifluoropropyl group enhances the compound’s lipophilicity and stability, making it suitable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
1-bromo-3-(3,3,3-trifluoropropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAUAIBYXZXPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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